![molecular formula C11H12FNO2 B1393507 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 933751-65-6](/img/structure/B1393507.png)
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a type of pyrrolidine derivative . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for fluorine-containing 1-aryl-5-oxopyrrolidine-3-carbohydrazides has been reported, which can be used as starting compounds in the synthesis of various hydrazones and azoles .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The π (C1–C6)→π* (C4–C5), π (C2–C3)→π* (C1–C6), and π (C4–C5)→π* (C2–C3) conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .Physical And Chemical Properties Analysis
The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” has a molecular weight of 209.22 . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives, including “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid”, are often used as scaffolds for the development of novel biologically active compounds . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Treatment of Autoimmune Diseases
Some pyrrolidine derivatives have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Antimicrobial Activity
Pyrrolidine derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antiviral Activity
Some pyrrolidine derivatives have demonstrated antiviral activity, suggesting their potential use in the treatment of viral infections .
Anticancer Activity
Pyrrolidine derivatives have shown anticancer activity, indicating their potential use in cancer therapy .
Anti-inflammatory Activity
Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity, making them potential candidates for the development of anti-inflammatory drugs .
Anticonvulsant Activity
Some pyrrolidine derivatives have demonstrated anticonvulsant activity, suggesting their potential use in the treatment of convulsive disorders .
Enzyme Inhibition
Pyrrolidine derivatives have been found to inhibit various enzymes, suggesting their potential use in the treatment of diseases related to these enzymes .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the pyrrolidine ring allows a greater chance of generating structural diversity .
Safety and Hazards
While specific safety and hazard information for “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” was not found, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Future Directions
Pyrrolidine derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design of new pyrrolidine compounds with different biological profiles . The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been reported, and their antimicrobial activities have been evaluated .
properties
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBREGGOOWJRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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